3-氯-5-甲基苯甲酸甲酯

描述

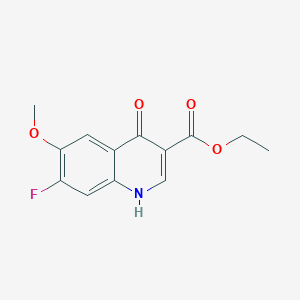

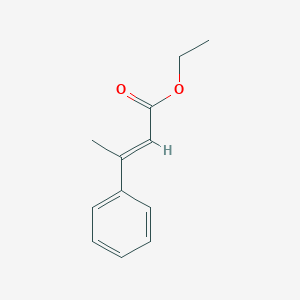

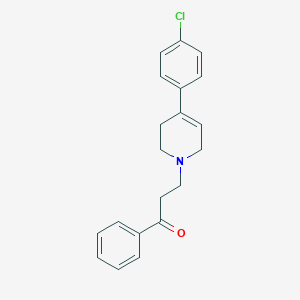

Methyl 3-chloro-5-methylbenzoate is a chemical compound that is part of a broader class of substances known for their aromatic structures and potential for various chemical applications. While the specific compound is not directly studied in the provided papers, related compounds and their derivatives have been synthesized and analyzed, offering insights into the chemical behavior and properties that could be extrapolated to methyl 3-chloro-5-methylbenzoate.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of chlorinated benzoic acids or their derivatives with various reagents. For instance, the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate is achieved by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid using potassium or sodium carbonate in DMF medium at room temperature . Similarly, the synthesis of chloro(4-methylpent-3-en-1-ynyl)carbene is carried out through photolysis of a chlorinated pyrazole derivative . These methods suggest that the synthesis of methyl 3-chloro-5-methylbenzoate could potentially be performed through similar reactions involving chlorinated precursors and appropriate reagents under controlled conditions.

Molecular Structure Analysis

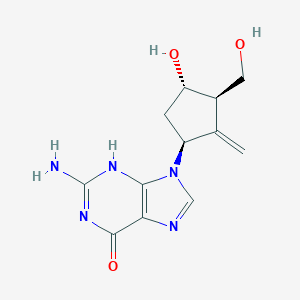

The molecular structure of compounds closely related to methyl 3-chloro-5-methylbenzoate has been determined using techniques such as single-crystal X-ray diffraction . These studies reveal that the compounds often crystallize in the monoclinic crystal system and exhibit various types of intermolecular interactions, such as hydrogen bonding. The presence of chloro and methyl groups on the benzene ring can influence the molecular geometry and electronic distribution within the molecule, which can be further analyzed using computational methods like density functional theory (DFT) .

Chemical Reactions Analysis

The reactivity of chlorinated benzoates can be quite diverse. For example, chloro(4-methylpent-3-en-1-ynyl)carbene undergoes phototransformations leading to the formation of isomeric dienes . The presence of a chloro substituent can facilitate reactions such as nucleophilic aromatic substitution or can act as a leaving group in certain conditions. The chemical behavior of methyl 3-chloro-5-methylbenzoate would likely be influenced by the electron-withdrawing effect of the chloro group and the electron-donating effect of the methyl group, affecting its reactivity in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzoates are characterized by their melting points, solubility, and mesomorphic behavior . The introduction of substituents like chloro and methyl groups can alter these properties significantly. For instance, the presence of intermolecular hydrogen bonding can affect the melting point and solubility of the compound . The electronic properties, such as the HOMO-LUMO gap, can be indicative of the compound's chemical stability and reactivity, which can be analyzed through NBO analysis and other quantum chemical investigations .

科学研究应用

有机合成

氯虫苯甲酰胺的合成:3-氯-5-甲基苯甲酸甲酯衍生物用于合成杀虫剂氯虫苯甲酰胺。该过程涉及氢化、氯化和胺化反应,展示了其在复杂有机合成中的用途 (郑建宏,2012).

晶体结构研究:对氯代和甲基邻苯二甲酸的晶体结构的研究,包括 3-氯-5-甲基苯甲酸甲酯的衍生物,有助于理解这些化合物中的堆积和氢键。这些知识对于设计新材料和药物至关重要 (M. Polito 等人,2008).

绿色合成工艺:对环境友好合成工艺的研究,如硝化 3-甲基苯甲酸甲酯(与 3-氯-5-甲基苯甲酸甲酯相关)以生产 5-甲基-2-硝基苯甲酸,展示了这些化合物在开发可持续化学工艺中的应用 (梅文义等人,2018).

微生物学

生物降解研究:对 3-氯-5-甲基苯甲酸甲酯衍生物的生物降解途径进行了研究。例如,铜绿假单胞菌 MB2 可以通过邻位裂解途径代谢 3-氯-2-甲基苯甲酸,突出了这些化合物在生态中的重要性 (F. K. Higson 和 D. Focht,1992).

共代谢研究:对细菌菌株共代谢甲基苯甲酸酯和氯苯甲酸酯的研究增强了我们对微生物降解复杂有机化合物的理解,这对于环境生物修复至关重要 (K. Taeger、H. Knackmuss 和 E. Schmidt,1988).

材料科学

晶体结构和结合性质:对衍生自 3-氯-5-甲基苯甲酸甲酯的化合物的晶体结构和阳离子结合性质的研究,例如对邻苯二甲酸稠合吲哚啉衍生物的研究,有助于开发在传感器和催化中具有潜在应用的新材料 (S. Wong 等人,2018).

细胞毒性:对衍生自 3-氯-5-甲基苯甲酸甲酯的银(I)配合物的细胞毒性性质的研究,如 (5-氯-2-硝基苯甲酸酯)双(3-甲基-2-吡啶胺)银(I),有助于探索新的治疗剂 (王农和石琦,2011).

安全和危害

属性

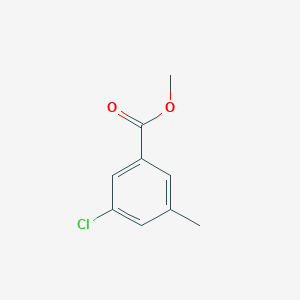

IUPAC Name |

methyl 3-chloro-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-3-7(9(11)12-2)5-8(10)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVTYTACXUBFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599927 | |

| Record name | Methyl 3-chloro-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-chloro-5-methylbenzoate | |

CAS RN |

153203-53-3 | |

| Record name | Methyl 3-chloro-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

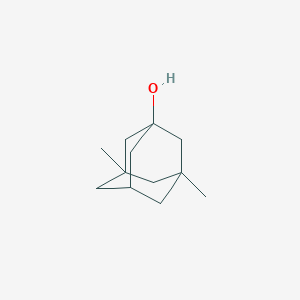

![(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B133676.png)

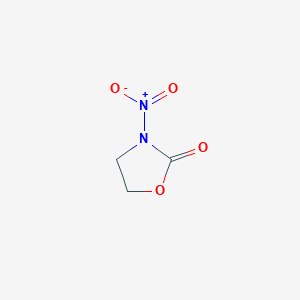

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)